Product packaging for Dibenzo[j,l]fluoranthene(Cat. No.:CAS No. 203-18-9)

Dibenzo[j,l]fluoranthene

Cat. No.: B1623591
CAS No.: 203-18-9
M. Wt: 302.4 g/mol
InChI Key: JYVYSXOKKXPQHQ-UHFFFAOYSA-N
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Description

Dibenzo[j,l]fluoranthene (CAS Number: 203-18-9) is a high molecular weight (HMW) polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 24 H 14 and a molecular weight of 302.37 g/mol . As a five-ring aromatic compound, it is classified as a heavy PAH, a group known for its environmental persistence and potential health hazards . This physicochemical profile, including a high boiling point (approximately 552 °C) and low water solubility, makes it particularly relevant for environmental fate and transport studies . This compound serves as a valuable standard in analytical chemistry, particularly in the analysis of complex environmental samples. It is used for method development and calibration in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . Researchers utilize this compound to study the behavior and distribution of persistent organic pollutants, with a focus on pyrogenic sources such as combustion of fossil fuels and industrial waste . Its primary research value lies in environmental toxicology, where it is investigated for its potential ecological impacts, including persistence, bioaccumulation, and toxicity to benthic and other organisms . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B1623591 Dibenzo[j,l]fluoranthene CAS No. 203-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[14.7.1.02,15.03,8.09,14.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-3-11-18-16(9-1)17-10-2-4-12-19(17)24-21-14-6-8-15-7-5-13-20(22(15)21)23(18)24/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVYSXOKKXPQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174182
Record name Dibenzo(j,l)fluoranthene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203-18-9
Record name Dibenzo[j,l]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(j,l)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(j,l)fluoranthene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Characterization and Detection Strategies for Dibenzo J,l Fluoranthene

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Dibenzo[j,l]fluoranthene, enabling its separation from a multitude of other organic compounds, including its own isomers. Both gas and liquid chromatography have been effectively employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of PAHs. nsf.gov It offers high chromatographic resolution, allowing for the separation of complex mixtures, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.

One of the primary challenges in the GC/MS analysis of this compound is achieving baseline resolution from its isobaric congeners, which have the same molecular weight (252.31 g/mol ). nih.gov Standard GC columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, often result in the co-elution of benzo[j]fluoranthene with benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene. restek.com

Table 1: Example GC/MS Parameters for PAH Analysis

ParameterCondition
Column Rxi-PAH (60 m x 0.25 mm ID, 0.10 µm)
Injector Temperature 320 °C
Carrier Gas Helium
Ion Source Temperature 340 °C
Ionization Mode Electron Ionization (EI)
Quantification Ion (m/z) 252

Data compiled from publicly available research. restek.comnih.gov

Research has shown that NICI can be used to differentiate certain isomeric PAHs. ornl.gov However, specific studies detailing the application of capillary GC with NICI-MS for the explicit differentiation of this compound from its isomers are not extensively documented in the available scientific literature. The technique's utility is based on subtle differences in the gas-phase chemistry of the isomers, which would require dedicated studies to establish characteristic ions and optimal analytical conditions for this compound.

The critical step in the GC/MS analysis of this compound is the chromatographic separation from its isobaric isomers, particularly benzo[b]fluoranthene and benzo[k]fluoranthene. Optimization of GC parameters and the selection of an appropriate capillary column are paramount.

Standard low-polarity columns are often insufficient for this separation. restek.com Research has demonstrated that columns with a higher phenyl content in the stationary phase provide unique selectivity that can resolve these challenging isobaric compounds. Specifically, a 50% phenyl methylpolysiloxane stationary phase has shown the ability to fully resolve benzo[j]fluoranthene from both benzo[b]fluoranthene and benzo[k]fluoranthene. restek.com This enhanced resolution is attributed to the specific interactions between the aromatic nature of the analytes and the phenyl-rich stationary phase.

Table 2: GC Column Performance for Benzofluoranthene Isomer Resolution

IsomerRetention Time (min) on Rxi®-PAH column (60m)
Benzo[b]fluoranthene63.86
Benzo[k]fluoranthene64.13
This compound (Benzo[j]fluoranthene) 64.29

Data adapted from Restek Corporation, demonstrating the resolution of benzofluoranthene isomers. restek.com

High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of PAHs, including this compound. It is particularly suitable for higher molecular weight PAHs that are less volatile. The separation is typically achieved using reverse-phase columns, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol.

HPLC systems are commonly equipped with Ultraviolet (UV) detectors for PAH analysis. hplc.eu PAHs exhibit strong UV absorbance due to their conjugated aromatic systems. A diode array detector (DAD) can record the entire UV spectrum for each peak, which aids in identification. A common wavelength used for the general detection of multiple PAHs is 254 nm. tecnofrom.com In studies analyzing a mixture of 20 PAHs, this compound (as benzo[j]fluoranthene) was successfully detected using UV at this wavelength. tecnofrom.com While UV detection is robust and widely applicable, its selectivity can be limited when analyzing complex samples containing many UV-absorbing compounds.

Table 3: Example HPLC-UV Conditions for PAH Analysis

ParameterCondition
Column PAH-specific column (e.g., C18)
Mobile Phase Gradient of Water and Acetonitrile
Detection Wavelength 254 nm

General conditions based on common methodologies. hplc.eutecnofrom.com

For enhanced sensitivity and selectivity, HPLC is often coupled with a fluorescence detector (FLD). hplc.euchromatographyonline.com Many PAHs, including the benzofluoranthene isomers, are naturally fluorescent. Fluorescence detection offers a significant advantage over UV detection because it is inherently more selective; not all compounds that absorb UV light will fluoresce. Furthermore, the sensitivity of FLD can be orders of magnitude greater than UV detection for strongly fluorescent compounds. hplc.eusciex.com

The technique can be further optimized by programming the detector to switch excitation (Ex) and emission (Em) wavelengths during the chromatographic run to correspond to the optimal wavelengths for each eluting PAH. tecnofrom.comchromatographyonline.com This time-programmed wavelength switching ensures the best detection sensitivity for each target compound in a mixture. tecnofrom.com

Table 4: Example Programmed Fluorescence Detection Wavelengths for Benzofluoranthene Isomers

CompoundExcitation (Ex) Wavelength (nm)Emission (Em) Wavelength (nm)
Benzo[b]fluoranthene270430
Benzo[k]fluoranthene300400

Illustrative data for common isomers. Specific optimal wavelengths for this compound would require empirical determination but are expected to be in a similar range. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-Phase and Normal-Phase LC Fractionation Procedures

Liquid chromatography (LC) is a cornerstone technique for the separation of complex mixtures of polycyclic aromatic hydrocarbons (PAHs), including this compound. Both reversed-phase (RP) and normal-phase (NP) modes are employed to fractionate these isomers effectively.

Reversed-Phase Liquid Chromatography (RPLC): This is the most common approach for PAH separation. In RPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as acetonitrile and water. Separation is based on the hydrophobicity of the analytes; higher molecular weight, more hydrophobic PAHs like the C24H14 isomers have stronger affinities for the stationary phase and thus elute later. nih.gov This technique is compatible with gradient elution, which allows for the efficient separation of complex mixtures containing PAHs with a wide range of molecular weights. escholarship.org The combination of RPLC with sensitive detection methods like fluorescence is a reliable method for the quantitative analysis of PAHs. osti.gov

Normal-Phase Liquid Chromatography (NPLC): NPLC utilizes a polar stationary phase and a nonpolar mobile phase. This technique is particularly useful for fractionating PAH mixtures into groups containing the same number of aromatic carbons. osti.gov This pre-fractionation step can simplify subsequent analysis by RPLC or other methods, reducing the complexity of the chromatograms and aiding in the identification of specific isomers.

Thin-Layer Chromatography (TLC) with Fluorescence Detection

Thin-Layer Chromatography (TLC) offers a high-throughput method for the separation of organic compounds like PAHs. dss.go.th For enhanced separation and quantification, High-Performance Thin-Layer Chromatography (HPTLC) is often employed.

The inherent fluorescence of most PAHs makes fluorescence detection a highly sensitive method for their visualization and quantification on a TLC plate. akjournals.comresearchgate.net After separation, the plate is illuminated with UV light (e.g., 254 nm or 366 nm), and the characteristic fluorescence emitted by the separated PAH spots is measured. dss.go.thakjournals.com This method is advantageous because the chromatographic surface is used only once, which can simplify sample extraction procedures compared to column-based techniques. dss.go.th Two-dimensional TLC (2D-TLC), where the plate is developed sequentially in two different solvent systems at a 90-degree angle, can be used on reversed-phase (RP-18) plates to achieve even greater separation of complex PAH mixtures. akjournals.com While direct fluorescence measurement is highly sensitive, fluorescence quenching is another common detection mode. In this method, compounds that absorb at the excitation wavelength (e.g., 254 nm) appear as dark spots on a brightly fluorescing background. dss.go.th

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous identification and detailed structural characterization of this compound and its isomers.

Fluorescence Spectroscopy of C24H14 PAH Isomers

Fluorescence spectroscopy is an exceptionally sensitive and selective technique for the analysis of PAHs, as most of these compounds exhibit high fluorescence quantum yields. researchgate.net Each PAH isomer possesses a unique molecular structure, which in turn gives rise to a characteristic fluorescence spectrum, aiding in its identification. researchgate.net

Vibronically Resolved Experimental Data at Cryogenic Temperatures

To resolve the fine structural details within the electronic spectra of complex molecules like this compound, spectroscopic measurements are often performed at cryogenic temperatures. Techniques such as Shpol'skii spectroscopy embed the analyte molecules in a suitable n-alkane matrix which is then frozen to cryogenic temperatures (e.g., that of liquid helium or nitrogen). This process minimizes spectral broadening effects, resulting in highly resolved, quasi-linear emission spectra. These sharp spectral features, known as vibronic lines, correspond to specific electronic and vibrational transitions within the molecule. Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) leverages this phenomenon to provide unambiguous determination of high-molecular-weight PAH isomers based on their unique, highly resolved spectral signatures. researchgate.netnih.gov

Halochromic Properties via UV-vis and Fluorescence Spectroscopy

Halochromism is the property of a substance to change color in response to a change in pH. The halochromic properties of novel hydroxy-substituted this compound derivatives have been investigated using UV-visible (UV-vis) and fluorescence spectroscopy. rsc.orgchemrxiv.org These studies reveal that the position of a hydroxyl (-OH) substituent on the this compound skeleton dictates the chromic response under basic conditions. rsc.org

For instance, 1-hydroxy derivatives exhibit a hyperchromic shift (an increase in absorption intensity) when a base is added. rsc.orgchemrxiv.org In contrast, 9-hydroxy derivatives show a significant bathochromic shift (a shift to longer wavelengths) and a dramatic change in fluorescence, with emissions red-shifted by nearly 200 nm compared to the 1-hydroxy compounds. chemrxiv.orgrsc.org These distinct properties are attributed to differences in the resonance structures and changes in the π-conjugation states of the molecule upon deprotonation of the hydroxy group. rsc.orgchemrxiv.org

Photophysical Data for Hydroxy-Substituted this compound (Compound 2a) in CH2Cl2
Conditionλex (nm)λem (nm)Quantum Yield (%)Observation
Neutral3815433.9Yellow-green fluorescence. rsc.org
With DBU (Base)381~5438.7Fluorescence is dramatically strengthened at nearly the same wavelength. rsc.org

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) for MW 302 PAHs

For high-molecular-weight (HMW) PAHs, such as the isomer group with molecular weight 302 Da (C24H14), chromatographic separation can be challenging due to the large number of isomers with very similar properties. researchgate.net Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a powerful analytical technique that provides unambiguous identification of these isomers. researchgate.netnih.gov

Sample Preparation and Clean-up Procedures

The accurate detection and quantification of this compound in various environmental and biological samples hinge on effective sample preparation. This critical step aims to isolate the analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of methodology depends heavily on the nature of the sample matrix and the required detection limits.

Modified QuEChERS Extraction and Solid Phase Extraction (SPE)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of polycyclic aromatic hydrocarbons (PAHs), including this compound, from diverse food matrices. nih.govresearchgate.net Concurrently, Solid Phase Extraction (SPE) serves as a robust and widely used technique for the cleanup and concentration of PAHs from aqueous samples. obrnutafaza.hrunitedchem.com

Modified QuEChERS Extraction

The QuEChERS approach involves a two-step process: an initial extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. For PAHs like this compound, modifications are often necessary to handle different sample types, especially those with high-fat content. oregonstate.edu

The process typically begins with the homogenization of the sample, followed by an extraction step using a solvent such as acetonitrile. nih.gov Partitioning is induced by adding salts, commonly anhydrous magnesium sulfate (B86663) and sodium chloride. After centrifugation, an aliquot of the organic supernatant is subjected to the d-SPE cleanup step. researchgate.net This involves adding a combination of sorbents to the extract to remove specific interferences. For PAH analysis in various food matrices, a common combination of sorbents includes primary-secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and additional magnesium sulfate to remove residual water. researchgate.net

Table 1: Typical Steps and Components in a Modified QuEChERS Method for PAH Analysis

Step Procedure Materials/Reagents Purpose
1. Sample Homogenization & Hydration A representative sample (e.g., 1-10 g) is weighed into a centrifuge tube. For dry samples like tea, hot water may be added. nih.gov Sample, Centrifuge Tube, Water Create a uniform sample and improve extraction efficiency.
2. Extraction An extraction solvent is added, and the tube is shaken vigorously. Acetonitrile To extract this compound and other PAHs from the sample matrix.
3. Salting-Out A salt mixture is added to induce phase separation between the aqueous and organic layers. Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) To force PAHs into the acetonitrile layer and remove water.
4. Centrifugation The sample is centrifuged to separate the acetonitrile layer from the solid and aqueous phases. Centrifuge To achieve clean phase separation.
5. Dispersive SPE (d-SPE) Cleanup An aliquot of the supernatant is transferred to a new tube containing d-SPE sorbents and vortexed. Anhydrous MgSO₄, Primary-Secondary Amine (PSA), C18 (Octadecylsilane) To remove remaining water, polar matrix components, and lipids.

| 6. Final Centrifugation & Analysis | The mixture is centrifuged one last time, and the cleaned extract is collected for analysis (e.g., by GC-MS). | Centrifuge, GC-MS vials | To separate the cleaned extract from the sorbents. |

Solid Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating PAHs from liquid samples, particularly water. obrnutafaza.hr It relies on the partitioning of analytes between a liquid phase (the sample) and a solid stationary phase (the sorbent). For nonpolar compounds like this compound, reversed-phase SPE using a C18 sorbent is common. obrnutafaza.hrunitedchem.com

The procedure involves several key steps. First, the SPE cartridge is conditioned with a solvent like methanol, followed by water, to activate the sorbent. unitedchem.com Next, the aqueous sample is passed through the cartridge, where this compound is retained on the C18 sorbent. Interfering substances that have a lower affinity for the sorbent are washed away. Finally, the retained analyte is eluted from the cartridge using a small volume of an organic solvent, such as dichloromethane, resulting in a cleaner and more concentrated sample ready for analysis. obrnutafaza.hrunitedchem.com Online SPE systems can automate this process, directly coupling the cleanup step to the analytical instrument for increased efficiency and sensitivity. tecnofrom.comperlan.com.pl

Table 2: General Procedure for Solid Phase Extraction (SPE) of PAHs using a C18 Cartridge

Step Procedure Typical Solvents Purpose
1. Conditioning The sorbent bed is solvated and activated by passing solvents through the cartridge. Methanol, followed by Reagent Water To activate the C18 stationary phase and ensure proper retention of analytes. unitedchem.com
2. Sample Loading The water sample is passed through the cartridge at a controlled flow rate. Sample Matrix (e.g., Water) To adsorb this compound and other PAHs onto the C18 sorbent.
3. Washing The cartridge is rinsed with a weak solvent to remove hydrophilic interferences. Reagent Water To wash away polar impurities that were not retained on the sorbent.
4. Drying The cartridge is dried under vacuum to remove residual water. Air/Nitrogen To prevent water from interfering with the subsequent elution and analysis steps. obrnutafaza.hr

| 5. Elution | A strong organic solvent is passed through the cartridge to desorb the analytes. | Dichloromethane, Acetone | To recover the concentrated this compound from the sorbent into a small volume of solvent. obrnutafaza.hr |

Activated Florisil Column for Complex Matrices

For particularly complex matrices such as soil, sediment, or air particulate matter, a more rigorous cleanup is often required to remove a broad range of interfering compounds. cdc.govnih.gov Column chromatography using activated Florisil is a well-established and effective technique for this purpose, as described in methods like EPA Method 3620. epa.govgeorgia.govepa.gov

Florisil is a polar, highly active magnesium silicate (B1173343) that is used in normal-phase chromatography to separate analytes from polar interfering compounds. epa.govwaters.com The "activation" of Florisil is a critical step and is achieved by heating it in an oven (e.g., overnight at 130°C) to remove water, which ensures consistent adsorbent activity. epa.gov

In this cleanup procedure, a glass chromatography column is packed with the activated Florisil, typically topped with a layer of anhydrous sodium sulfate to prevent the sample from disturbing the Florisil bed and to remove any residual moisture. nih.govgeorgia.gov The sample extract (dissolved in a nonpolar solvent) is then loaded onto the column. A nonpolar solvent or a solvent mixture of low polarity, such as hexane (B92381) or hexane-ether mixtures, is used to elute the relatively nonpolar PAHs, including this compound. georgia.gov More polar interfering compounds are strongly retained by the Florisil, resulting in a cleaner sample eluate. cdc.govwaters.com This method is highly effective at removing lipids and other polar co-extractives that can interfere with chromatographic analysis. cdc.gov

Table 3: Summary of Activated Florisil Column Cleanup Procedure (based on EPA Method 3620)

Step Procedure Materials/Reagents Purpose
1. Florisil Activation Florisil is heated in an oven for an extended period and then cooled in a desiccator. Florisil (magnesium silicate), Oven, Desiccator To remove water and ensure standardized adsorbent activity. epa.gov
2. Column Packing A chromatography column is packed with a specified amount of activated Florisil, which is then settled by tapping. Glass Chromatography Column, Activated Florisil To create a uniform adsorbent bed for separation. georgia.gov
3. Adding Drying Agent A layer of anhydrous sodium sulfate is added to the top of the Florisil bed. Anhydrous Sodium Sulfate To remove residual water from the sample extract and protect the adsorbent bed. georgia.gov
4. Column Pre-elution The packed column is rinsed with the elution solvent. Hexane To wet the column packing and remove any potential contaminants from the sorbent or column. georgia.gov
5. Sample Loading The concentrated sample extract is quantitatively transferred to the top of the column. Sample Extract in a nonpolar solvent To apply the sample to the column for separation.
6. Elution A specific volume of solvent (e.g., 6% diethyl ether in hexane) is passed through the column to elute the target analytes. Hexane, Diethyl Ether To selectively wash the nonpolar this compound through the column while retaining polar interferences. georgia.gov

| 7. Eluate Collection | The eluate containing the cleaned-up analyte is collected for further concentration and analysis. | Collection Flask | To gather the purified sample fraction. |

Environmental Occurrence and Distribution Dynamics of Dibenzo J,l Fluoranthene

Occurrence in Environmental Compartments

Dibenzo[j,l]fluoranthene has been detected in various environmental matrices, often alongside other isomeric benzofluoranthenes. The differentiation between these isomers can be analytically challenging, leading to some studies reporting combined concentrations.

This compound, as a high molecular weight PAH, is predominantly associated with airborne particulate matter, particularly the finer fractions such as PM1.5, which can be inhaled deeply into the respiratory system. Its presence in the atmosphere is a direct consequence of emissions from combustion sources. Studies have identified benzo[j]fluoranthene as a component of atmospheric particulate matter and a contributor to the carcinogenic risk associated with air pollution. nih.gov

In a study of emissions from Euro 5 vehicles, benzo[j]fluoranthene was identified in the exhaust, with concentrations for the combined isomers of benzo[b]fluoranthene (B1141397), benzo[j]fluoranthene, benzo[k]fluoranthene, benzo[a]pyrene (B130552), benzo[e]pyrene, and perylene (B46583) measured at 77 ng/m³ in the exhaust of a gasoline direct injection vehicle under specific driving cycles. copernicus.org

Table 1: Concentration of Benzofluoranthene Isomers in Vehicle Emissions

Vehicle Type Driving Cycle Concentration (ng/m³)
Gasoline Direct Injection 1 urban hot + 2 motorway 77

Note: Concentration is for the sum of Benzo[b]fluoranthene, Benzo[j]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Benzo[e]pyrene, and Perylene.

Due to their low volatility and hydrophobicity, dibenzofluoranthenes tend to accumulate in soils and sediments. Atmospheric deposition is a primary pathway for the contamination of terrestrial and aquatic environments. Urban and industrial soils generally exhibit higher concentrations of PAHs compared to rural areas.

A survey of urban soils in European cities found that while phenanthrene (B1679779), fluoranthene (B47539), and pyrene (B120774) were the most abundant PAHs, various benzofluoranthene isomers were also detected, indicating a widespread pyrogenic origin, primarily from motor vehicle exhausts. rsc.org In a UK-based study, urban herbage samples with the highest total PAH concentrations showed increased contributions from benzo(b, j and k)fluoranthenes. service.gov.uk Similarly, a study of soils in an industrial area in Bosnia and Herzegovina found total PAH concentrations ranging from 0.599 to 2.848 mg/kg in surface soil. pjoes.com

In aquatic environments, sediments act as a significant sink for PAHs. A study of the Buffalo River Estuary in South Africa reported total PAH concentrations in sediments ranging from 1,107 to 22,310 µg/kg. nih.gov Another study in the rivers of the Vhembe District, South Africa, found that fluoranthene and benzo[b]fluoranthene were present in higher concentrations compared to other PAHs in sediment samples. nih.gov

Table 2: Concentration of Total PAHs in Soil and Sediment

Location Matrix Concentration Range
Industrial Area, Bosnia and Herzegovina Surface Soil 0.599 - 2.848 mg/kg

The presence of this compound in aquatic systems is a concern due to its potential for bioaccumulation. Its low water solubility means that it is often found in low concentrations in the water column and is more likely to be adsorbed to suspended particles or deposited in sediments.

A study of the Barents and Norwegian Seas detected Benzo[j]fluoranthene in seawater samples. hi.no In a study of community drinking water in Nigeria, which included groundwater from wells and boreholes, benzo(b)fluoranthene (B32983) was detected, with a mean concentration of 0.5 ± 0.71 μg/L. eaht.org Another study in the Buffalo River Estuary in South Africa found total PAH concentrations in surface water ranging from 14.91 to 206 μg/L. nih.gov The U.S. Environmental Protection Agency has documented the toxicity of the related compound fluoranthene to aquatic life, with acute toxicity to saltwater species occurring at concentrations as low as 40 µg/l. epa.gov

Table 3: Concentration of Benzofluoranthenes in Aquatic Environments

Location Matrix Compound Mean Concentration (ng/L) Concentration Range (ng/L)
Barents and Norwegian Seas Seawater Benzo[j]fluoranthene - 0 - 0
Nsisioken, Nigeria Groundwater Benzo(b)fluoranthene 500 -

Source Apportionment and Formation Pathways

The presence of this compound in the environment is attributable to both human activities and natural processes that involve the incomplete combustion of organic matter.

The primary sources of this compound and other PAHs are anthropogenic, arising from the incomplete combustion of fossil fuels and organic materials. ca.gov Key sources include:

Industrial Processes: Emissions from coal combustion in power plants and industrial boilers are a significant source. The U.S. EPA has published emission factors for combined benzo(b,j,k)fluoranthene from bituminous and subbituminous coal combustion. epa.gov Other industrial sources include iron foundries and nonferrous-metal production. epa.gov

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major contributor to urban PAH pollution. ca.govconcawe.euresearchgate.net

Residential Heating: The burning of wood and coal in residential stoves and fireplaces releases a mixture of PAHs, including benzofluoranthenes. burningissues.orgcopernicus.org Emission factors for the benzofluoranthene group from residential wood combustion have been reported as 0.0135 g/kg for stoves and 0.001 g/kg for fireplaces. burningissues.org

Waste Incineration: The illegal burning of municipal waste can be a significant source of PAHs, with emission factors for total PAHs from some waste types being an order of magnitude higher than from wood burning. mtak.hu

Table 4: Emission Factors for Benzofluoranthenes from Combustion Sources

Source Emission Factor (g/kg of wood)
Residential Stove 0.0135
Fireplace 0.001

Note: Emission factor is for the benzofluoranthene group.

While anthropogenic sources are dominant, this compound can also originate from natural sources:

Geogenic Sources: PAHs are naturally present in fossil fuels such as crude oil and coal. epa.govglobalscientificjournal.comnih.govmontclair.edu Their release can occur through natural seeps or erosion of coal seams.

Biogenic and Natural Combustion Sources: Forest fires are a significant natural source of atmospheric PAHs. epa.gov There is also evidence suggesting the biosynthesis of some PAHs by bacteria, yeasts, and higher plants, although the mechanisms are not fully understood. epa.gov A bacterial community capable of utilizing the related compound fluoranthene as a sole carbon source has been identified, indicating that microbial processes can influence the fate of these compounds in the environment. nih.gov

Specific Industrial Emissions

This compound, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is not produced commercially but is formed as a product of incomplete combustion of organic materials. eeer.org Consequently, its release into the environment is primarily associated with anthropogenic activities, particularly from various industrial processes. Industrial emissions are a significant source of PAHs, including this compound, into the atmosphere. eeer.orgtandfonline.com

Key industrial sectors contributing to this compound emissions include:

Fossil Fuel Combustion: Power plants and other industrial facilities that burn fossil fuels such as coal and oil are major sources of PAHs. tandfonline.com The incomplete combustion of these fuels releases a complex mixture of hydrocarbons, including this compound, into the atmosphere.

Metallurgical Industries: Processes in the iron and steel industry, as well as in non-ferrous metal production, can contribute to PAH emissions.

Waste Incineration: The incineration of municipal and industrial waste is another significant source of atmospheric PAHs. The composition of the waste material and the efficiency of the incineration process can influence the amount and types of PAHs released.

Asphalt (B605645) Production and Use: The production and application of asphalt for road paving and roofing can release PAHs into the environment.

While the presence of this compound in industrial emissions is acknowledged, specific quantitative data for this compound are often limited. In many environmental assessments, this compound is measured and reported as part of a group of isomers, such as benzo[b,j,k]fluoranthenes, making it challenging to isolate the specific contribution of the [j,l] isomer. For instance, in a study of a large industrial area in South Korea, the highest concentration of measured PAHs was for the combined group of benzo[b+j+k]fluoranthene, with an average concentration of 3.78 ng/m³. eeer.org

Industrial Source CategoryGeneral Contribution to PAH EmissionsSpecific Data for this compound
Fossil Fuel Combustion (e.g., Power Plants)HighNot typically reported individually; often included in total PAH measurements or as part of an isomeric group.
Metallurgical Industries (e.g., Iron and Steel)Moderate to HighData are scarce; emissions are known to contain a complex mixture of PAHs.
Waste IncinerationHighEmissions are variable and dependent on feedstock and combustion conditions. Often measured as part of a larger group of PAHs.
Asphalt ProductionModerateSpecific emission factors for this compound are not well-documented.

Co-occurrence Patterns with Other Polycyclic Aromatic Hydrocarbons

This compound is rarely found in isolation in the environment. Due to its formation through pyrogenic processes, it is typically present in complex mixtures with other PAHs. eeer.org The co-occurrence of this compound with other PAHs is a direct consequence of their common emission sources. High molecular weight PAHs, in particular, tend to be found together in environmental samples due to their similar physicochemical properties, such as low volatility and strong adsorption to particulate matter.

Studies of environmental contamination in and around industrial areas consistently show the presence of this compound alongside a suite of other PAHs. For example, analysis of particulate matter in a major South Korean industrial complex revealed the co-occurrence of the benzo[b+j+k]fluoranthene isomeric group with several other PAHs. eeer.org

The following table presents data from a study on particulate hazardous air pollutants in a large industrial area, illustrating the co-occurrence of the benzo[b+j+k]fluoranthene group with other PAHs.

Polycyclic Aromatic HydrocarbonAverage Concentration (ng/m³)
Benzo[b+j+k]fluoranthene3.78
Triphenylene + Chrysene2.16
Fluoranthene2.09
Pyrene1.95
Benzo[g,h,i]perylene1.58
Benzo[e]pyrene1.39
Benzo[a]pyrene1.27
Benz[a]anthracene1.11
Indeno[1,2,3-cd]pyrene1.00

Data from a study on particulate hazardous air pollutants in a large industrial area in South Korea. eeer.org

Environmental Fate and Remediation Technologies for Dibenzo J,l Fluoranthene Contamination

Environmental Transport and Persistence Mechanisms

The environmental transport and long-term fate of Dibenzo[j,l]fluoranthene are governed by its distinct physicochemical properties. As a high molecular weight PAH, it possesses very low water solubility and low vapor pressure, which dictates its distribution and persistence in the environment nih.gov. These properties mean that once released, this compound predominantly associates with particulate matter in the air, soil, and sediment rather than remaining in a gaseous or dissolved state.

PropertyValueImplication for Environmental Fate
Molecular Weight252.3 g/molContributes to low volatility and solubility.
Water Solubility2.5 x 10-9 mg/LExtremely low; limits leaching to groundwater and promotes adsorption to solids.
Vapor Pressure<0.075 mm Hg at 20 °C Very low; limits volatilization from soil and water surfaces.
Log Kow (Octanol-Water Partition Coefficient)6.4High lipophilicity; indicates a strong tendency to bioaccumulate in organisms and adsorb to organic matter.
Data for Benzo[j]fluoranthene, an isomer of this compound.Data for Benzo[ghi]fluoranthene, a related high molecular weight PAH.

Due to its hydrophobic nature, this compound has a strong tendency to adsorb to organic matter in soil and sediment, as well as to airborne particulate matter nih.gov. In aquatic environments, the majority of high molecular weight PAHs are found bound to suspended particles and bottom sediments rather than dissolved in the water column nih.gov. This strong adsorption to particulate matter reduces the bioavailability of this compound for microbial degradation and increases its persistence. It also serves as the primary mechanism for its transport in aquatic systems (via suspended sediments) and the atmosphere (via airborne particles) nih.gov. The high affinity of PAHs for particulates means they can be transported over long distances in the atmosphere before being deposited through wet or dry deposition oup.com.

The potential for a chemical to volatilize from water is indicated by its Henry's Law constant, while its solubility dictates its concentration in the aqueous phase. High molecular weight PAHs like this compound are characterized by extremely low water solubility and low vapor pressure, making them effectively non-volatile from soil and water surfaces nih.gov. Research on various PAHs has shown that volatilization is not a significant removal mechanism for high molecular weight compounds from soil nih.gov. Its very low solubility severely limits its mobility in soil and its potential to leach into groundwater, further contributing to its persistence in surface soils and sediments nih.gov.

Biodegradation Pathways and Mechanisms

While this compound is a persistent organic pollutant, it can be degraded by microorganisms. The biodegradation of high molecular weight PAHs is generally a slow process, often requiring the presence of specific microbial communities with the necessary enzymatic capabilities.

Specific biodegradation pathways for this compound are not extensively documented in scientific literature. However, the degradation of its parent compound, fluoranthene (B47539), has been studied in detail and can serve as a model to understand the potential mechanisms involved. Both bacteria and fungi have been shown to degrade fluoranthene and other complex PAHs nih.govmdpi.com.

Bacterial degradation is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus mdpi.com. Fungi, on the other hand, often utilize cytochrome P-450 monooxygenases and extracellular ligninolytic enzymes, such as lignin peroxidase and manganese peroxidase, to initiate PAH metabolism nih.gov.

For the model compound fluoranthene, bacterial degradation is initiated by a dioxygenase attack at several positions on the molecule. The primary routes of initial enzymatic attack are at the C-1,2, C-2,3, and C-7,8 positions nih.gov.

C-1,2 and C-2,3 Dioxygenation: Attack at these positions leads to the formation of cis-dihydrodiols, which are key intermediates. These pathways proceed through the cleavage of the benzene ring fused to the naphthalene (B1677914) moiety of the fluoranthene structure nih.govmdpi.com.

C-7,8 Dioxygenation: This route involves the enzymatic attack on the benzene ring that is not fused to the naphthalene core, leading to different sets of intermediate metabolites nih.gov.

In some fungi, degradation is initiated at the C1-C2 position through oxygenation and subsequent ring cleavage. The specific site of the initial attack is a critical determinant of the subsequent metabolic pathway and the types of metabolites formed.

The different initial dioxygenation routes in the degradation of the model compound fluoranthene lead to distinct classes of metabolites.

Fluorene-type Metabolites: The C-1,2 and C-2,3 dioxygenation pathways ultimately result in the formation of fluorene-type metabolites nih.gov. For example, the degradation pathway initiated at the C-1,2 and C-2,3 positions can produce intermediates such as 9-fluorenone-1-carboxylic acid and subsequently 9-fluorenone mdpi.com.

Acenaphthylene-type Metabolites: In contrast, the C-7,8 dioxygenation route leads to the formation of acenaphthylene-type metabolites through ring cleavage events nih.gov.

The complete mineralization of these intermediates can proceed through central metabolic pathways like the β-ketoadipate pathway, eventually leading to the formation of carbon dioxide and water. The specific pathways and efficiency of degradation can vary significantly between different microbial species and are influenced by environmental conditions.

Initial Attack Position (on Fluoranthene model)Resulting Metabolite TypeKey Intermediate Examples
C-1,2 and C-2,3Fluorene-type9-fluorenone-1-carboxylic acid, 9-fluorenone
C-7,8Acenaphthylene-typeAcenaphthenone

Microbial Degradation (Bacterial and Fungal)

Advanced Remediation Strategies

Due to the persistent nature of this compound and other HMW PAHs, conventional remediation methods are often insufficient. Advanced strategies, including chemical oxidation, specialized physical treatments, and integrated approaches, are employed to achieve effective decontamination of soil and sediment.

Chemical Oxidation Techniques (e.g., Fenton's Reagent)

Chemical oxidation is a remediation technique that uses strong oxidizing agents to chemically convert hazardous contaminants into less toxic, more mobile, or more readily biodegradable forms. For HMW PAHs, in-situ chemical oxidation (ISCO) is a promising approach due to its rapid and effective degradation capabilities. nih.gov

One of the most widely used and effective ISCO methods is treatment with Fenton's reagent . This reagent is a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous sulfate (B86663) (FeSO₄). mdpi.com The reaction between Fe²⁺ and H₂O₂ generates highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of destroying a wide range of organic compounds. mdpi.com

The primary reaction is as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals attack the aromatic rings of PAHs, initiating a series of reactions that lead to ring cleavage and eventual mineralization. mdpi.com Studies have shown that Fenton's reagent can effectively degrade HMW PAHs in contaminated soils and slurries. mdpi.comugm.ac.idnih.gov The effectiveness of the treatment is influenced by factors such as soil pH (optimal around 3), the concentration of the reagents, and the soil matrix composition. nih.gov Research has demonstrated that Fenton's reagent can preferentially oxidize HMW PAHs over lower molecular weight ones. ugm.ac.id For instance, decomposition yields for PAHs using the Fenton process can range from 84.7% to as high as 99.9%. mdpi.com

Physical Remediation Methods (e.g., Solvent Extraction, Thermal Treatment)

Physical remediation methods aim to separate contaminants from the soil or sediment matrix rather than destroying them in place. The concentrated contaminants are then treated or disposed of separately.

Solvent Extraction: This ex-situ technology uses a solvent to dissolve and remove organic contaminants from soil. nih.gov The process involves mixing the contaminated soil with an extraction fluid to transfer the PAHs from the soil particles into the solvent. The solvent containing the dissolved PAHs is then separated from the clean soil, and the solvent is typically recovered and reused. nih.gov

The choice of solvent is critical and depends on the specific contaminants and soil type. For HMW PAHs, which are highly hydrophobic, organic solvents or solvent-water mixtures are effective. nih.govnih.gov Common solvents include ethanol, acetone, and toluene. nih.govresearchgate.net For example, a mixture of 5% 1-pentanol, 10% water, and 85% ethanol has been shown to be effective for extracting PAHs from contaminated soil. nih.gov Accelerated Solvent Extraction (ASE) is a more advanced technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time. youtube.com

Table 2: Comparison of Physical Remediation Methods for HMW PAHs
MethodPrincipleAdvantagesDisadvantages
Solvent ExtractionUses a solvent to dissolve and separate PAHs from the soil matrix. nih.govEffective for a wide range of organic contaminants; can achieve high removal efficiencies. nih.govEx-situ process requiring soil excavation; potential for residual solvent in treated soil; requires separate treatment of the extracted contaminant stream. nih.gov
Thermal Treatment (Desorption)Uses heat to volatilize PAHs from the soil, which are then collected and treated. witpress.comHigh removal efficiencies (often >99%) for a broad range of PAHs; relatively rapid treatment time. witpress.comresearchgate.netmdpi.comEnergy-intensive; can alter the physical and chemical properties of the soil; potential for formation of toxic byproducts if not properly controlled. nih.gov

Thermal Treatment: Thermal desorption is a process that uses heat to increase the volatility of contaminants, allowing them to be separated from the soil or sediment. The contaminated material is heated in a chamber, and the volatilized contaminants are collected and treated in an off-gas treatment system. witpress.com This method is particularly effective for semi-volatile organic compounds like PAHs.

High removal efficiencies, often exceeding 99%, can be achieved for HMW PAHs. witpress.comnih.gov The required temperature depends on the specific PAH, with higher temperatures needed for less volatile, HMW compounds. For example, temperatures between 300°C and 550°C are often required to achieve near-complete removal of HMW PAHs like dibenzo(a,h)anthracene. witpress.commdpi.com While highly effective, thermal treatment can be energy-intensive and may negatively impact soil properties, such as organic matter content and microbial communities. nih.gov

Integrated Remediation Approaches (e.g., Electro-Bioremediation)

Given the challenges posed by HMW PAHs, integrating different remediation technologies can offer synergistic effects and lead to more efficient and complete cleanup. These approaches combine the strengths of various methods to overcome individual limitations.

Electro-Bioremediation: This is an innovative technology that combines bioremediation with the application of a low-intensity electric field in the soil. bohrium.comresearchgate.net The electric current can enhance the transport and bioavailability of contaminants, making them more accessible to degrading microorganisms. bohrium.commdpi.comnih.gov The electric field can also stimulate microbial activity. bohrium.comresearchgate.net

Studies have shown that electro-bioremediation can significantly improve the degradation of PAHs, particularly HMW PAHs, compared to bioremediation alone. bohrium.commdpi.com For instance, applying an electric field has resulted in PAH degradation rates of over 40%. mdpi.com This integrated approach can be a cost-effective and efficient in-situ solution for complex contamination scenarios.

Mechanistic and Computational Studies on Dibenzo J,l Fluoranthene Chemistry and Reactivity

Theoretical and Experimental Studies of Molecular Structure and Reactivity

Dibenzo[j,l]fluoranthene, a non-alternant polycyclic aromatic hydrocarbon (PAH), serves as a backbone for novel chromic compounds, which change color in response to external stimuli. rsc.orgrsc.org The introduction of a hydroxy group (an auxochrome) at different positions on the this compound skeleton induces distinct halochromic properties, which have been evaluated using UV-vis and fluorescence spectroscopy. chemrxiv.orgchemrxiv.org These differing properties are primarily attributed to the influence of the substituent's position on the molecule's resonance structures. rsc.orgchemrxiv.org

Theoretical evaluations using Density Functional Theory (DFT) calculations have been employed to understand these observations. rsc.orgchemrxiv.org When a hydroxy group is placed at the 1-position, the resulting 1-hydroxy derivatives exhibit a hyperchromic shift (an increase in absorption intensity) under basic conditions. rsc.orgchemrxiv.org In contrast, 9-hydroxy derivatives display a bathochromic shift (a shift to longer wavelengths) and fluorescence under the same conditions. rsc.orgchemrxiv.org

Table 1: Halochromic Properties of Hydroxy-Substituted Dibenzo[j,l]fluoranthenes
CompoundObserved Property (Under Basic Conditions)Predominant Resonance ContributionReference
1-Hydroxy this compound DerivativesHyperchromic ShiftFluorenyl-type rsc.orgrsc.orgchemrxiv.org
9-Hydroxy this compound DerivativesBathochromic Shift and FluorescenceQuinoid-type rsc.orgrsc.orgchemrxiv.org

The study of persistent oxidation dications provides insight into the electronic structure and charge delocalization of nonalternant PAHs like this compound. nih.govacs.org Attempts to generate dications from the parent this compound (7) and its 9-methyl derivative (8) by reaction with SbF₅/SO₂ClF were unsuccessful, resulting in red-brown solutions and black precipitates, with NMR spectra indicating the presence of radical cations from incomplete oxidation. acs.org

However, a persistent dication was successfully generated from 3,6-dimethylthis compound (9). nih.govacs.org The stability in this case allows for detailed characterization by NMR spectroscopy and theoretical calculations. nih.gov The ¹³C NMR spectrum of the dication provides direct evidence of charge delocalization. acs.org Notably, the most deshielded resonances correspond to the methyl-bearing ring carbons (δ 186.8 and δ 181.8), indicating significant positive charge at these positions. acs.org

Computational studies at the B3LYP/6-31G(d,p) level show that the positive charge is distributed throughout the molecule, including at the ring junctions. nih.govacs.org Only the ring junction carbons within the naphthalene (B1677914) subunit bear a relatively smaller portion of the charge. acs.org The aromaticity of the dication has been assessed using nucleus-independent chemical shift (NICS) calculations, and DFT/GIAO-derived NMR chemical shifts have been compared with experimental data to further understand the charge delocalization and tropicity. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts (δ) for the Dication of 3,6-Dimethylthis compound
Carbon PositionChemical Shift (ppm)IndicationReference
Methyl-bearing ring carbons186.8 and 181.8Highly deshielded, indicating significant positive charge localization. acs.org
Other Aromatic CarbonsNine distinct resonancesCharge is delocalized across the π-system. acs.org

The reaction of PAHs with osmium tetroxide is a classic method to probe for bonds with high ethylenic character, often termed "K-regions". cdnsciencepub.com While specific studies on this compound are limited, research on the isomeric and carcinogenic dibenzo[a,e]fluoranthene (B1203091) provides valuable insight into this type of oxidative reaction. cdnsciencepub.com

The reaction of dibenzo[a,e]fluoranthene with osmium tetroxide is notably slow. cdnsciencepub.com To obtain a significant quantity of the product complex, a contact time of 40 days was required, which is much longer than for many other PAHs. cdnsciencepub.com This suggests that the bonds in the dibenzo-fluoranthene system possess less of the marked ethylenic character typically associated with a rapid reaction. cdnsciencepub.com The reaction ultimately yields a dihydrodiol. cdnsciencepub.com Analysis of the product from dibenzo[a,e]fluoranthene using chemical methods and NMR spectroscopy confirmed its structure and provided information on its conformation. cdnsciencepub.com The mechanism of the reaction with aromatic hydrocarbons is believed to parallel that observed with aliphatic compounds. cdnsciencepub.com

Formation Mechanisms of this compound and Related Compounds

The formation of PAHs in high-temperature environments, such as combustion processes, often involves gas-phase reactions of radical species. ssau.runih.gov Mechanisms involving the expansion of five-membered rings are considered critical for the mass growth of PAHs, converting bent structures into more planar ones. nih.gov

Studies on the reaction of the methyl radical (CH₃•) with the fluorenyl radical (C₁₃H₉•) provide a plausible model for the formation of the core structure of this compound. ssau.runih.gov This reaction can lead to various C₁₄H₁₀ isomers, including phenanthrene (B1679779) and anthracene. ssau.runih.gov One key pathway involves the formation of dibenzofulvene, which can subsequently isomerize to the more thermodynamically stable phenanthrene through a hydrogen-atom-assisted process. ssau.runih.gov The initial radical addition and subsequent isomerization lead to the formation of a six-membered ring from the initial five-membered ring of the fluorenyl radical, a fundamental step in building larger PAH structures. ssau.ru Such ring-expansion mechanisms via radical-radical reactions are crucial for understanding the evolution of carbonaceous structures in extreme environments. nih.gov

Once released into the atmosphere, PAHs like this compound are subject to chemical transformation through reactions with atmospheric oxidants. nih.gov These reactions, often referred to as atmospheric aging, can occur in the gas phase or, for larger PAHs, on the surface of particulate matter (heterogeneous oxidation). nih.gov The primary atmospheric oxidants responsible for the degradation of PAHs are the hydroxyl radical (OH•), ozone (O₃), and nitrogen oxides (NOx), including the nitrate (B79036) radical (NO₃•). nih.govnih.gov

The reaction products are diverse and can sometimes be more mutagenic than the parent PAH. nih.gov The specific products formed depend on the oxidant and reaction conditions.

Reaction with OH•: The hydroxyl radical is a key daytime oxidant that initiates the transformation of many organic compounds. copernicus.org

Reaction with O₃: Ozonolysis is a significant degradation pathway, particularly for particle-bound PAHs. nih.gov This can lead to the formation of quinones. nih.gov

Reaction with NOx: Reactions involving nitrogen dioxide (NO₂) and the nitrate radical (NO₃•) can lead to the formation of nitro-PAH derivatives. nih.gov

These atmospheric transformations are critical in determining the environmental fate and persistence of this compound. nih.gov

Table 3: Atmospheric Oxidants and General Transformation Products of PAHs
Atmospheric OxidantGeneral Class of Transformation ProductsReference
Hydroxyl Radical (OH•)Oxidized PAHs (e.g., phenols, dihydrodiols) nih.govcopernicus.org
Ozone (O₃)Quinones, Diones nih.govnih.gov
Nitrogen Oxides (NOx, e.g., NO₃•, NO₂)Nitro-PAHs nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound, offering insights that can be difficult to obtain through experimental means alone. These theoretical approaches allow for the detailed study of molecular structure, energetics, electronic properties, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a primary method for the geometry optimization and calculation of energetic properties of polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov This approach is favored for its balance of computational cost and accuracy. arxiv.org In the study of this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. researchgate.net

The choice of the exchange-correlation functional is a critical aspect of DFT calculations as it significantly influences the results. arxiv.orgnih.gov Various functionals, such as B3LYP, PBE0, and M06-2X, have been benchmarked for PAHs to ensure the reliability of the computed geometries and energies. nih.gov For instance, functionals that incorporate dispersion corrections, like wB97XD, are often recommended for large aromatic systems where non-covalent interactions can be important. nih.govnih.gov

Once the geometry is optimized, a range of energetic properties can be calculated. These include the total energy, enthalpy of formation, and strain energy. Furthermore, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). chemrxiv.org These frequencies can also be used to predict infrared (IR) spectra and to calculate thermodynamic properties such as entropy and Gibbs free energy at different temperatures.

A key application of DFT in this context is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial parameter that provides an approximation of the molecule's chemical reactivity, kinetic stability, and optical band gap. cam.ac.uk A smaller gap generally implies higher reactivity.

Table 1: Representative DFT Functionals for PAH Calculations

Functional Type Key Features
B3LYP Hybrid GGA Widely used, good balance of accuracy for various properties. nih.govarxiv.org
PBE0 Hybrid GGA Parameter-free, often provides good results for electronic properties. nih.gov
M06-2X Hybrid Meta-GGA Good for non-covalent interactions and thermochemistry. nih.gov
wB97XD Range-separated hybrid with dispersion correction Recommended for systems where long-range interactions are significant. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the absorption and emission spectra of molecules like this compound. chemrxiv.orgcam.ac.ukresearchgate.net It is an extension of DFT that allows for the study of excited states. arxiv.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. chemrxiv.orgresearchgate.net Different functionals can yield significantly different results, and benchmarking against experimental data is often necessary to select the most appropriate functional for a particular class of molecules. arxiv.orgresearchgate.net For PAHs, hybrid functionals are commonly employed to obtain reliable predictions of their UV-visible spectra. researchgate.net

By calculating the vertical excitation energies from the optimized ground-state geometry, one can simulate the absorption spectrum. chemrxiv.org Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy and thus predict the fluorescence spectrum. researchgate.net The difference between the absorption and emission energies provides the Stokes shift. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for understanding the photophysical properties of this compound.

Table 2: Typical Output from TD-DFT Spectral Calculations

Parameter Description
Excitation Energy (eV) The energy required to promote an electron from the ground state to an excited state.
Wavelength (nm) The wavelength of light corresponding to the excitation energy.
Oscillator Strength (f) A dimensionless quantity that represents the probability of a given electronic transition.

Prediction of Transformation Products (PAH-TPs) and Reactivity

Computational methods are instrumental in predicting the potential transformation products (PAHs-TPs) of this compound that may arise from metabolic activation or environmental degradation. These studies often focus on identifying the most likely sites of reaction on the PAH skeleton.

One key area of investigation is the prediction of metabolites formed through oxidation reactions, such as the formation of epoxides, dihydrodiols, and diol epoxides, which are often implicated in the carcinogenic activity of PAHs. researchgate.net Quantum mechanical calculations can be used to estimate the relative reactivity of different regions of the molecule. For instance, the "bay region" theory of PAH carcinogenesis can be explored computationally by calculating the stability and reactivity of carbocations formed upon epoxide ring opening. By comparing the energies of different potential intermediates and transition states, researchers can predict the most favorable metabolic pathways.

Computational approaches can also predict the reactivity of this compound towards various reagents and environmental oxidants. By modeling the reaction pathways, it is possible to identify the most likely transformation products. This information is crucial for understanding the environmental fate of this compound and for assessing its potential toxicity.

Nuclear Independent Chemical Shift (NICS) Calculations for Aromaticity

The concept of aromaticity is fundamental to understanding the stability and reactivity of PAHs. Nuclear Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of cyclic systems. github.ioresearchgate.net NICS calculations involve placing a "ghost" atom (a point in space without a nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. github.io

The NICS value is defined as the negative of the computed absolute magnetic shielding. github.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. kiku.dk Conversely, a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity. kiku.dk NICS values close to zero are indicative of non-aromatic character.

For a complex molecule like this compound, NICS calculations can be performed for each individual ring to assess its local aromaticity. Typically, the NICS value is calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)). kiku.dk The NICS(1) value is often considered a better measure of the contribution from the π-electrons to the ring current. kiku.dkunito.it By mapping the NICS values across the molecule, a detailed picture of the electronic structure and the distribution of aromaticity can be obtained.

Table 3: Interpreting NICS(1) Values

NICS(1) Value Interpretation
Highly Negative (< -7 ppm) Aromatic
Moderately Negative (-7 to -2 ppm) Weakly Aromatic
Near Zero (-2 to +2 ppm) Non-aromatic

Molecular Orbital Theory in Mechanistic Elucidation

Molecular Orbital (MO) theory provides the fundamental framework for many computational chemistry methods and is essential for elucidating reaction mechanisms at a molecular level. dntb.gov.ua By analyzing the shapes, energies, and symmetries of the molecular orbitals of this compound, one can gain significant insights into its chemical behavior.

The frontier molecular orbitals, the HOMO and LUMO, are particularly important in this regard. The HOMO is associated with the ability to donate electrons, so regions of the molecule where the HOMO is localized are likely to be susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and its localization indicates sites prone to nucleophilic attack. The distribution of these orbitals can therefore be used to predict the regioselectivity of various reactions.

Furthermore, MO theory is crucial for understanding pericyclic reactions, such as cycloadditions, that this compound might undergo. The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, can be applied to predict the feasibility and stereochemical outcome of such reactions. In more complex mechanistic studies, computational methods can be used to follow the changes in the molecular orbitals along a reaction coordinate, providing a detailed picture of bond-forming and bond-breaking processes.

Molecular Toxicology and Mechanistic Biology of Dibenzo J,l Fluoranthene and Its Isomers

Cellular and Subcellular Responses to Dibenzo[j,l]fluoranthene Exposure

The interaction of this compound and its isomers with cellular systems elicits a range of toxicological responses. These responses are often studied in vitro using cell lines, such as the human liver cancer cell line HepG2, to model human exposure and elucidate mechanisms of toxicity.

Cytotoxicity and Cell Viability Studies (e.g., HepG2 cells)

The cytotoxic effects of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), including isomers of dibenzofluoranthene, have been evaluated in HepG2 cells. Studies on isomers such as dibenzo(a,l)fluoranthene and dibenzo(a,j)fluoranthene indicate that these compounds can reduce cell viability. In one study, exposure to these compounds for 48 hours resulted in a decrease in the metabolic activity of HepG2 cells, indicating a cytotoxic response.

In contrast, research using human h1A1v2 cells, a line of human B-lymphoblastoid cells engineered to express cytochrome P450 1A1 (CYP1A1), showed that this compound induced less than 50% cell killing at the highest doses tested (up to 3000 ng/ml), suggesting a lower cytotoxic potential compared to other potent PAHs like benzo[a]perylene.

Table 1: Cytotoxicity of this compound and Related PAHs in Human Cell Lines

Compound Cell Line Observation
This compound h1A1v2 < 50% cell killing at doses up to 3000 ng/ml
Benzo[a]perylene h1A1v2 > 60% cell killing at highest doses tested
Dibenzo[a,e]fluoranthene (B1203091) h1A1v2 > 60% cell killing at highest doses tested

Apoptosis and Necrosis Induction

Exposure to dibenzofluoranthene isomers has been shown to induce programmed cell death, or apoptosis, in HepG2 cells. Following a 48-hour exposure, flow cytometric analysis revealed an increase in both early and late-stage apoptotic cells. For instance, dibenzo(a,l)fluoranthene and dibenzo(a,j)fluoranthene exposure led to a statistically significant increase in the total percentage of apoptotic cells compared to negative controls. This indicates that apoptosis is a key mechanism of cytotoxicity for these compounds. Other related PAHs, such as Benzo[b]fluoranthene (B1141397), have also been demonstrated to induce apoptosis in human airway epithelial cells through mechanisms involving mitochondrial disruption.

Table 2: Apoptosis Induction in HepG2 Cells by Dibenzofluoranthene Isomers (48h Exposure)

Compound Concentration % Early Apoptotic Cells % Late Apoptotic Cells % Total Apoptotic Cells
Dibenzo(a,l)fluoranthene 10 µM Data not specified Data not specified Statistically significant increase vs. control
Dibenzo(a,j)fluoranthene 10 µM Data not specified Data not specified Statistically significant increase vs. control
Benzo(a)pyrene 10 µM Data not specified Data not specified Statistically significant increase vs. control

Genotoxicity and DNA Damage Pathways

Genotoxicity is a critical aspect of PAH toxicology, as DNA damage can lead to mutations and initiate carcinogenesis. The pathways of DNA damage involve metabolic activation of the parent compound and the subsequent interaction of reactive metabolites with DNA.

DNA Adduct Formation (e.g., 8-Hydroxy-2'-deoxyguanosine)

Polycyclic aromatic hydrocarbons can induce DNA damage through multiple mechanisms, including the formation of covalent DNA adducts and oxidative stress. The metabolic activation of PAHs can produce reactive oxygen species (ROS), which can in turn cause oxidative damage to DNA. A common biomarker for this type of damage is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-2'-deoxyguanosine.

While direct studies measuring 8-OHdG formation from this compound are limited, research on its isomers provides insight. Studies in HepG2 cells have shown that exposure to dibenzo(a,l)fluoranthene and dibenzo(a,j)fluoranthene leads to a significant increase in intracellular ROS levels. This elevation in oxidative stress is a prerequisite for the formation of oxidative DNA adducts like 8-OHdG. The generation of free radicals can react with guanine bases in DNA to produce 8-OHdG, a mutagenic lesion that can contribute to carcinogenesis.

Mutagenicity Assessment in Cellular Systems (e.g., h1A1v2 cells expressing CYP1A1)

The mutagenic potential of PAHs is frequently assessed in cellular systems that can metabolically activate these compounds. One such system uses the human h1A1v2 cell line, which is engineered to express the human CYP1A1 enzyme, a key component in PAH metabolism. In a study evaluating a series of C24H14 PAHs, this compound was tested for mutagenicity at the thymidine kinase (tk) locus. The results indicated that this compound was not mutagenic at the doses tested, which ranged from 1 to 3000 ng/ml. This was in contrast to other PAHs tested in the same study, such as benzo[a]perylene and dibenzo[a,i]pyrene, which were potent mutagens.

Table 3: Mutagenicity of Selected C24H14 PAHs in h1A1v2 Cells

Compound Doses Tested (ng/ml) Mutagenic Response
This compound 1-3000 Not Mutagenic
Benzo[a]perylene 1-3000 Mutagenic
Dibenzo[a,e]fluoranthene 1-3000 Mutagenic
Dibenzo[a,i]pyrene 1-3000 Mutagenic
Dibenzo[e,l]pyrene 1-3000 Mutagenic (Least potent)

Role of Cytochrome P450 Enzymes (CYP1A1) in Metabolic Activation

Cytochrome P450 (CYP) enzymes are central to the metabolic activation of PAHs from procarcinogens to their ultimate carcinogenic forms. For many PAHs, the initial oxidation steps are catalyzed by enzymes of the CYP1 family, particularly CYP1A1 and CYP1B1. These enzymes convert PAHs into reactive epoxide intermediates, which can then be further metabolized to diol epoxides that covalently bind to DNA, forming adducts.

The expression of CYP1A1 is inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway. The use of the h1A1v2 cell line in mutagenicity studies is significant because these cells are specifically equipped with the human CYP1A1 enzyme, providing a relevant model for assessing the metabolic activation of PAHs in humans. The finding that this compound was not mutagenic in this system suggests that, under the conditions of the assay, it is not efficiently converted by CYP1A1 into metabolites that are mutagenic at the thymidine kinase locus. This could be due to the specific structure of this compound, which may not be an ideal substrate for the enzymatic pocket of CYP1A1, or the resulting metabolites may be detoxified before they can damage DNA.

Oxidative Stress Mechanisms

Polycyclic aromatic hydrocarbons (PAHs), including the isomers of dibenzofluoranthene, are known to induce oxidative stress through the generation of reactive oxygen species (ROS). researchgate.net This process is a key component of their toxicity. While specific mechanistic studies on this compound are not extensively detailed, the behavior of its isomers provides significant insight into the likely pathways.

Metabolic activation of PAHs can lead to the formation of quinones, which can undergo redox cycling. This process involves the repeated reduction and oxidation of the quinone molecule, a cycle that consumes antioxidants and generates a significant amount of ROS, such as superoxide anions. This cascade of reactive molecules can overwhelm the cell's antioxidant defenses, leading to damage of critical cellular components, including lipids, proteins, and DNA.

Studies on the related isomer, Benzo[b]fluoranthene (BbF), have demonstrated its capacity to promote ROS production, which in turn leads to the disruption of the mitochondrial membrane potential. researchgate.netnih.gov This damage to the mitochondria, the cell's primary energy producer, can trigger apoptosis, or programmed cell death. nih.govnih.gov Research on another isomer, Benzo(k)fluoranthene, similarly shows that it induces oxidative stress, which can lead to genotoxic damage. researchgate.net These findings strongly suggest that this compound likely shares these mechanisms, contributing to its toxicity through the induction of ROS and subsequent mitochondrial dysfunction. researchgate.net

Structure-Activity Relationships for Molecular Toxicity

The toxicity of PAHs is not uniform across the class; rather, it is highly dependent on the specific molecular structure of each compound. Subtle differences in the arrangement of fused rings can lead to vast differences in carcinogenic and toxic potential.

Isomer-Specific Toxicological Potency (e.g., MW 302 PAHs)

PAHs with a molecular weight of 302 g/mol , which includes this compound and the highly potent dibenzopyrenes, represent a group of particular toxicological concern. researchgate.net Research has shown that the carcinogenic potency among these isomers can vary by orders of magnitude. For instance, Dibenzo[a,l]pyrene (DB[a,l]P), another MW 302 isomer, is recognized as one of the most potent carcinogenic PAHs ever identified. researchgate.net Its carcinogenic risk, based on toxicity equivalence factors, has been estimated to be significantly higher than that of the benchmark PAH, Benzo[a]pyrene (B130552). researchgate.net

High-molecular weight PAHs, as a group, tend to be more developmentally toxic than their lower-weight counterparts, and this toxicity is highly dependent on their structure. nih.gov The data below illustrates the range of carcinogenic potential among selected MW 302 PAHs relative to Benzo[a]pyrene (BaP), which is assigned a Toxic Equivalency Factor (TEF) of 1.

Comparative Carcinogenic Potency of Selected MW 302 PAHs

CompoundMolecular WeightRelative Carcinogenic Risk Contribution (vs. BaP)
Dibenzo[a,l]pyrene (DBalP)302 g/mol~2 times that of BaP
Dibenzo[a,e]pyrene (DBaeP)302 g/mol~11% that of BaP
Dibenzo[a,h]pyrene (DBahP)302 g/mol~1% that of BaP
Dibenzo[a,i]pyrene (DBaiP)302 g/mol~0.3% that of BaP

This table compares the relative contribution to carcinogenic risk of four dibenzopyrene isomers (all MW 302) to that of Benzo[a]pyrene (BaP), based on available toxicity equivalence factors. researchgate.net Data for this compound is not sufficiently characterized to be included in this direct comparison.

Influence of Molecular Arrangement on Toxic Potential

The molecular arrangement of a PAH is a critical factor in its carcinogenic potential. The shape of the molecule, specifically the presence of certain structural motifs like "bay" or "fjord" regions, dictates how it is metabolized. These regions are sterically hindered areas in the molecule that, when metabolized, form highly reactive and unstable diol epoxides.

PAHs like the potent carcinogen Dibenzo[a,l]pyrene possess a "fjord region," a more sterically crowded area than a simple bay region. researchgate.net The diol epoxides formed in these fjord regions are conformationally rigid and highly reactive towards DNA, readily forming stable adducts with nucleotide bases. These DNA adducts, if not repaired, can lead to misreplication of DNA and ultimately result in permanent mutations that can initiate cancer. The relationship between hydrophobicity, measured as the partition coefficient (log P), and biological activity is also a well-established principle in structure-activity relationships. nih.gov

Oncogene Mutation Analysis (e.g., Ki-ras oncogene)

While direct analysis of oncogene mutations induced specifically by this compound is limited in available research, extensive studies on its isomers and other PAHs provide a clear picture of the likely mutational signatures. The activation of the Ki-ras proto-oncogene is a frequent event in PAH-induced tumors, particularly in lung cancer models.

Research on the isomer Benzo[b]fluoranthene (B[b]F) in strain A/J mice has shown that it induces lung adenomas with a specific pattern of Ki-ras mutations. nih.gov Approximately 86% of the B[b]F-induced tumors were found to have a mutation in codon 12 of the Ki-ras oncogene. nih.govresearchgate.net The predominant mutation observed was a G→T transversion at the first or second base of the codon. nih.govresearchgate.net This specific type of mutation is consistent with the formation of DNA adducts at guanine bases, which is a known mechanism of many PAH diol epoxides. researchgate.net

The mutation spectrum can vary between different PAHs, reflecting their unique metabolic activation pathways and the types of DNA adducts they form. For example, while Benzo[a]pyrene also predominantly causes G→T mutations, other compounds like benz[j]aceanthrylene, which is activated at its cyclopenta ring rather than a bay region, induce a different signature, primarily G→CGT mutations. nih.gov

Ki-ras Codon 12 Mutation Spectrum in PAH-Induced Tumors

PAH CompoundPredominant MutationPrevalenceReference
Benzo[b]fluorantheneGGT → TGT (G→T)High proportion (≥ 50%) researchgate.net
Benzo[a]pyreneGGT → TGT (G→T)56% nih.gov
Benz[j]aceanthryleneGGT → CGT (G→C)65% nih.gov

This table summarizes the characteristic mutations found in codon 12 of the Ki-ras oncogene in lung tumors induced by different PAHs in A/J mice. Data for this compound is not specified in the cited literature.

Future Research Directions and Emerging Areas

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

A primary challenge in studying specific high molecular weight PAHs is their presence in complex environmental mixtures with numerous structurally similar isomers. Future research is critically needed to develop and refine analytical methods capable of unambiguously identifying and quantifying Dibenzo[j,l]fluoranthene at trace levels.

High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are standard methods for PAH analysis. However, achieving clear separation of all dibenzofluoranthene isomers is often difficult. semanticscholar.org Future efforts should focus on multidimensional chromatographic techniques and the use of specialized stationary phases to improve isomeric resolution. Furthermore, advanced spectroscopic methods, such as laser-excited time-resolved Shpol'skii spectroscopy, have shown promise for the qualitative and quantitative analysis of other dibenzofluoranthene isomers at parts-per-trillion levels and should be adapted for this compound. nih.gov Validating these advanced methods is a crucial first step for all subsequent environmental and toxicological research.

TechniqueCurrent Application for Related PAHsFuture Research Goal for this compound
Multidimensional HPLC/GC-MSSeparation of complex PAH isomer mixtures. semanticscholar.orgDevelop specific protocols for baseline separation and quantification.
Laser-Excited Time-Resolved Shpol'skii SpectroscopyUnambiguous determination of dibenzo[b,l]fluoranthene in standard reference materials. nih.govEstablish characteristic, high-resolution spectral fingerprints and fluorescence lifetimes.
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs)Analysis of co-eluted PAHs like Benzo[a]pyrene (B130552) in HPLC fractions. nih.govApply PARAFAC analysis to RTF-EEMs to resolve this compound from co-eluting isomers.

Integrated Computational and Experimental Approaches for Reaction Pathway Prediction

Understanding the metabolic fate of this compound is paramount to assessing its carcinogenic potential. The metabolism of related isomers, such as dibenzo[a,e]fluoranthene (B1203091), is known to be highly complex, involving multiple oxidative attacks that can lead to the formation of reactive dihydrodiol epoxide metabolites that bind to DNA. nih.gov

Future research should employ an integrated strategy combining computational modeling with experimental studies. Ligand-based and structure-based computational methods can predict potential sites of metabolism and the structures of possible metabolites. nih.gov These predictions can then guide targeted experimental work using in vitro systems, such as rat or mouse liver microsomes, to identify the actual metabolites formed. nih.gov This combined approach can efficiently elucidate the specific metabolic activation pathways of this compound, identifying the ultimate carcinogenic species and providing a basis for understanding its toxicological profile.

Novel Bioremediation and Chemical Degradation Technologies

Given the persistence of high molecular weight PAHs in the environment, developing effective remediation technologies is a key research goal. Microbial degradation is a primary mechanism for the natural attenuation of PAHs. pjoes.com While various fungi and bacteria are known to degrade fluoranthene (B47539) and other PAHs, the efficacy of these organisms on this compound is unknown. researchgate.netmdpi.com

Future research should focus on screening microbial consortia from contaminated sites for their ability to degrade this compound. Studies should aim to identify the specific catabolic pathways and enzymes involved, similar to pathways identified for dibenzofuran. ethz.ch This knowledge can be used to develop novel bioremediation strategies. In parallel, advanced chemical degradation technologies, such as those utilizing Fenton's reagent or other advanced oxidation processes, should be investigated for their effectiveness in breaking down this recalcitrant molecule in soil and water.

TechnologyPrincipleFuture Research Objective for this compound
Bioremediation (Fungi/Bacteria)Use of microorganisms to metabolize pollutants. pjoes.comIsolate and characterize microbial strains capable of degrading the compound and elucidate the metabolic pathway.
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals (e.g., hydroxyl radicals) to chemically break down organic compounds.Optimize AOP conditions (e.g., pH, catalyst) for efficient and complete mineralization.
PhytoremediationUse of plants and associated microbes to remove, contain, or degrade environmental contaminants.Screen plant species for uptake and potential degradation of this compound in contaminated soils.

Deeper Elucidation of Isomer-Specific Molecular Mechanisms of Action

The toxicity and carcinogenicity of chemical compounds can vary significantly between isomers. nih.gov For PAHs, small differences in molecular structure can dramatically alter their metabolic activation pathways and how they interact with biological macromolecules. For instance, metabolites of benzo(k)fluoranthene have been shown to induce cytochrome P450 enzymes with differing potencies, highlighting isomer-specific biological activity. nih.gov

Environmental Monitoring and Risk Assessment Methodologies for Novel this compound Derivatives

The environmental degradation and metabolic processing of this compound can lead to the formation of various derivatives, such as hydroxylated or quinone compounds. These new molecules may have their own unique toxicological profiles and environmental fates.

Therefore, future research must extend beyond the parent compound. As analytical methods for this compound are developed (Section 8.1) and its reaction pathways are predicted (Section 8.2), methodologies must be established to monitor for its significant derivatives in environmental samples. This will allow for a more comprehensive assessment of environmental contamination. Subsequently, this data must be integrated into risk assessment frameworks to evaluate the total environmental risk posed not just by this compound, but by the suite of related compounds that may form. rivm.nl This requires developing a thorough understanding of the persistence, bioaccumulation potential, and toxicity of these novel derivatives.

Q & A

Q. What analytical methods are recommended for detecting dibenzo[j,l]fluoranthene in environmental samples?

Methodological Answer: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is widely used, but co-elution challenges with isomers like benzo[j]fluoranthene and dibenzo[a,i]pyrene require advanced separation techniques. Automated micro-solid-phase extraction (µSPE) clean-up methods improve sensitivity, though recovery rates may vary (e.g., 69–93% for dibenzo[a,l]pyrene). Optimizing column conditioning and using isotope-labeled internal standards can mitigate quantification errors .

Q. How is this compound distinguished from structurally similar PAHs in analytical workflows?

Methodological Answer: High-resolution mass spectrometry (HRMS) combined with photoluminescence spectroscopy at cryogenic temperatures (77 K) enables isomer-specific identification. For example, line-narrowing spectroscopy resolves spectral overlaps in coal tar samples. Reference materials like NIST SRM 1597a are critical for validation .

Q. What are the primary sources of this compound in environmental matrices?

Methodological Answer: Coal tar, petroleum byproducts, and combustion processes are key sources. Targeted monitoring should follow EPA Method 8270 or ISO 13877, with emphasis on molecular mass 302 Da isomers. Sample preparation must account for matrix interferences in complex extracts (e.g., soil or sediment) .

Advanced Research Questions

Q. What experimental strategies address synthetic challenges in producing this compound?

Methodological Answer: Multi-step synthesis from fluoren-9-one involves carbonium ion rearrangements and reductions. Key intermediates include spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products, as described in four-step protocols for analogous PAHs .

Q. How can researchers resolve contradictions in recovery rates during PAH quantification?

Methodological Answer: Discrepancies in recovery (e.g., 69% vs. 93% for dibenzo[a,l]pyrene) stem from matrix effects and co-eluting isomers. Statistical approaches like standard addition or matrix-matched calibration improve accuracy. Reporting relative standard deviations (RSDs) for triplicate analyses is essential for reproducibility .

Q. What gaps exist in toxicity data for this compound, and how can they be addressed?

Methodological Answer: Limited carcinogenicity studies exist compared to isomers like dibenzo[a,e]fluoranthene. In vivo assays using dermal application in murine models are recommended, with dose-response analyses and comparative genomic profiling to assess mutagenicity. Ethical approval frameworks (e.g., FINER criteria) must guide experimental design .

Q. How should environmental monitoring programs expand to include understudied PAHs like this compound?

Methodological Answer: Prioritize isomer-specific monitoring in regulatory frameworks (e.g., EU Directive 2021/1317). Develop certified reference materials (CRMs) for QA/QC and employ non-targeted screening via LC-HRMS to detect low-abundance PAHs. Collaborative datasets across institutions enhance detection limits and risk assessments .

Methodological Recommendations Table

ChallengeSolutionKey References
Co-elution of isomersCryogenic photoluminescence spectroscopy
Low recovery ratesIsotope dilution with 13C-labeled standards
Synthetic purity issuesMulti-step carbonium ion rearrangement protocols
Toxicity data gapsIn vivo murine models with dose-response analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.